6-Benzylaminopurine

Catalog No.
S520938
CAS No.
1214-39-7
M.F
C12H11N5
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzylaminopurine

CAS Number

1214-39-7

Product Name

6-Benzylaminopurine

IUPAC Name

N-benzyl-7H-purin-6-amine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)

InChI Key

NWBJYWHLCVSVIJ-UHFFFAOYSA-N

SMILES

C12=NC=NC(NCC3=CC=CC=C3)=C1NC=N2

Solubility

Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide
In water, 0.00044 g/cu cm at 15 °C
In water, 60 mg/L at 20 °C
0.06 mg/mL at 20 °C

Synonyms

1H-purin-6-amine, n-(phenylmethyl)-, 6-(n-benzylamino)purine, 6-BA cpd, 6-benzyladenine, 6-benzylaminopurin, 6-benzylaminopurine, 9H-purin-6-amine, n-(phenylmethyl)-, adenine, n-benzyl-, adenine, n6-benzyl-, benzylaminopurine, N(6)-benzyladenine, N-benzyladenine, N-benzyladenine, monopotassium salt, N-benzyladenine, monosodium salt, N6-benzyladenine

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3

Description

The exact mass of the compound Benzyladenine is 225.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.66e-04 minsoluble in most common organic solvents; soluble in dimethylformamide, dimethyl sulfoxidein water, 0.00044 g/cu cm at 15 °cin water, 60 mg/l at 20 °c0.06 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.
  • Shoot multiplication

    Studies have shown that BA, when used alone or in combination with other plant hormones like auxins, can significantly increase shoot multiplication rates in various plant species. This allows researchers to rapidly generate large numbers of genetically identical plants for further experimentation or propagation purposes.

  • Somatic embryogenesis

    Benzyladenine plays a vital role in inducing somatic embryogenesis, a process where embryos form from vegetative (non-reproductive) cells. This technique is valuable for plant improvement programs and germplasm conservation efforts.

  • Adventitious bud formation

    Scientific research demonstrates that BA can stimulate the formation of adventitious buds, which are new buds that arise from unexpected locations on a plant, such as on roots or leaves []. This ability is useful for regenerating whole plants from various plant tissues and facilitating plant propagation [].

Overall, benzyladenine is a cornerstone tool in plant tissue culture research, enabling the efficient propagation and regeneration of plants for various scientific applications.

Benzyladenine in Stress Tolerance

Beyond its role in plant propagation, benzyladenine is being explored for its potential to enhance plant tolerance to various environmental stresses. Research suggests that BA application can:

  • Improve drought tolerance

    Studies have shown that BA can increase root growth and stomatal closure, which helps plants conserve water during drought conditions.

  • Enhance disease resistance

    Scientific evidence indicates that BA can activate plant defense mechanisms, potentially improving resistance to certain pathogens.

  • Alleviate salt stress

    Research suggests that BA application can mitigate the negative effects of salt stress on plants by modulating gene expression and enhancing antioxidant activity.

6-Benzylaminopurine, also known as benzyl adenine, is a synthetic compound classified as a cytokinin, which is a type of plant hormone. Its chemical formula is C₁₂H₁₁N₅, and it has a molecular weight of 225.25 g/mol. This compound is primarily utilized in agriculture to promote plant growth and development by stimulating cell division and differentiation. It is particularly effective in enhancing the growth of shoots and delaying leaf senescence, making it valuable for various horticultural applications .

6-Benzylaminopurine appears as a colorless to off-white or yellow powder and is known for being slightly soluble in ethanol but insoluble in water. It is stable under acidic and alkaline conditions, although it can be corrosive at high concentrations .

Benzyladenine mimics the effects of natural cytokinins by binding to cytokinin receptors in plant cells []. This binding triggers a cascade of signaling events that regulate various cellular processes, including cell division, shoot and bud formation, and seed germination []. Benzyladenine can also influence gene expression and promote the uptake of nutrients by plants [].

Benzyladenine is considered a mild irritant and may cause skin and eye irritation upon contact []. Although its toxicity data is limited, it is recommended to handle benzyladenine with gloves and eye protection in a well-ventilated laboratory setting [].

That are crucial for its function as a plant growth regulator. The primary reaction involves the interaction with various plant tissues, where it mimics the action of natural cytokinins. It promotes cell division by activating specific pathways associated with plant growth and development.

In laboratory settings, 6-benzylaminopurine can be synthesized through the reaction of adenine with benzylamine in the presence of specific catalysts. For example, one synthesis method involves heating adenine with sodium benzylate and benzyl alcohol, producing sodium salt of 6-benzylaminopurine with high yields .

The biological activity of 6-benzylaminopurine is significant in both plant physiology and potential medical applications. In plants, it acts as a growth regulator that influences various developmental processes such as:

  • Stimulating shoot proliferation: Enhances the formation of new shoots from existing tissues.
  • Inducing flowering: Promotes flowering in certain plant species.
  • Delaying senescence: Extends the shelf life of harvested fruits and vegetables by delaying aging processes .

In addition to its agricultural uses, studies have shown that 6-benzylaminopurine may have potential in medical applications, particularly in cancer research. It has been observed to stimulate lipid production in certain microalgae strains, which could be beneficial for biofuel production and other industrial applications .

Several methods exist for synthesizing 6-benzylaminopurine, including:

  • Direct Reaction Method: This involves reacting adenine with benzylamine under controlled conditions. The process typically requires heating and can yield sodium salt forms of the compound.
  • Coordination Compound Method: Recent studies have explored synthesizing coordination compounds involving 6-benzylaminopurine and metal salts (e.g., cobalt nitrate), which can enhance its biological activity .
  • Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate the reaction rates and improve yields when synthesizing 6-benzylaminopurine from its precursors .

6-Benzylaminopurine has a wide range of applications:

  • Agriculture: Used as a plant growth regulator to enhance seed germination, promote shoot initiation, and improve post-harvest quality of fruits and vegetables.
  • Tissue Culture: Commonly added to culture media (e.g., Murashige and Skoog medium) to support the growth of plant cells in vitro.
  • Floristry: Extends the shelf life of cut flowers and greens by delaying wilting .
  • Biotechnology: Investigated for its potential to enhance lipid production in microalgae for biofuel applications .

Research indicates that 6-benzylaminopurine interacts with various biochemical pathways within plants. For example:

  • It has been shown to influence metabolic pathways leading to increased glucose utilization in certain microalgae strains.
  • Studies have demonstrated that treatment with 6-benzylaminopurine can alter metabolite profiles significantly, indicating its role in enhancing metabolic flux towards desired products such as fatty acids .

These interactions suggest that 6-benzylaminopurine not only affects growth but also plays a role in stress responses within plants.

Several compounds share structural similarities with 6-benzylaminopurine, including:

Compound NameStructural FeaturesUnique Properties
ZeatinContains an isoprenoid side chainMore potent in promoting shoot formation
KinetinContains a carbonyl groupKnown for anti-aging effects on plants
ThidiazuronContains a thiadiazole ringStronger cytokinin activity than 6-benzylaminopurine

While these compounds also function as cytokinins, 6-benzylaminopurine is unique due to its specific effects on delaying senescence and enhancing post-harvest quality in agricultural products . Its versatility makes it an essential tool in both agriculture and biotechnology.

6-Benzylaminopurine (6-BAP) emerged from pioneering work in plant physiology during the mid-20th century. The compound was first synthesized and tested in the laboratories of Folke K. Skoog at the University of Wisconsin–Madison, a key figure in plant growth regulator research. Skoog’s team, building on the discovery of kinetin (a natural cytokinin) by Carlos O. Miller in 1954, developed synthetic cytokinins to study plant cell division. 6-Benzylaminopurine was among the first synthetic cytokinins created, with its ability to stimulate cell division and organogenesis in plant tissues documented in seminal studies. The compound’s utility in extending the shelf life of cut flowers and vegetables was recognized early, cementing its role in agricultural and horticultural applications.

Chemical Classification and Nomenclature

6-Benzylaminopurine belongs to the 6-alkylaminopurine class, a subgroup of adenine derivatives. Its systematic IUPAC name is N-Benzyl-1H-purin-6-amine, reflecting its structure: a purine ring with a benzyl group attached to the N⁶ position. Common synonyms include:

  • Benzyladenine (BA)
  • 6-BAP
  • N⁶-Benzyladenine

The compound’s CAS registry number is 1214-39-7, and its molecular formula is C₁₂H₁₁N₅.

Position in Plant Growth Regulator Research

As a first-generation synthetic cytokinin, 6-BAP holds historical and practical significance in plant biology. It is integral to Murashige and Skoog (MS) medium, a foundational formulation for plant tissue culture developed in 1962. The compound’s ability to regulate cell division, delay senescence, and enhance fruit size has made it a staple in studies of plant development. Unlike natural cytokinins, 6-BAP’s synthetic origin allows precise control over concentration and application, enabling breakthroughs in understanding hormonal crosstalk in plants.

Structural Characteristics and Fundamental Properties

6-Benzylaminopurine’s structure consists of a purine backbone modified at the N⁶ position with a benzyl group (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular weight225.25 g/mol
Melting point234–235°C
Water solubility60 mg/L (20°C)
StabilityStable in acidic/alkaline conditions
Log P (octanol-water)2.13

The compound is sparingly soluble in organic solvents but dissolves in dimethylformamide and dimethyl sulfoxide. Its stability under diverse conditions facilitates its use in laboratory and agricultural settings.

Structural formula:
$$
\text{C}{12}\text{H}{11}\text{N}_5 \quad \text{(IUPAC: } N\text{-Benzyl-1H-purin-6-amine)}
$$

The benzyl group enhances lipid solubility, enabling membrane penetration and interaction with intracellular cytokinin receptors. Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with characteristic signals for the purine ring and benzyl protons.

6-Benzylaminopurine possesses the molecular formula C₁₂H₁₁N₅ with a molecular weight of 225.25 g/mol [1] [2] [3]. The compound is characterized by a purine ring system substituted at the 6-position with a benzylamino group, forming the complete chemical name N-benzyl-9H-purin-6-amine. The International Union of Pure and Applied Chemistry nomenclature system identifies this compound through its unique Chemical Abstracts Service registry number 1214-39-7 [1] [2] [3].

The physical characteristics of 6-benzylaminopurine present as a crystalline powder exhibiting a white to light yellow coloration [4] [5] [6]. The compound demonstrates remarkable thermal stability with a well-defined melting point range of 229-233°C [4] [6]. Unlike many organic compounds, 6-benzylaminopurine does not exhibit a conventional boiling point as it undergoes thermal decomposition before reaching the liquid-vapor equilibrium [4].

The molecular density of 6-benzylaminopurine measures 1.4 g/cm³, indicating a relatively compact crystalline structure [4]. The compound exhibits limited water solubility, with approximately 60 mg/L dissolution capacity at 20°C, classifying it as slightly soluble in aqueous media [4] [7]. However, the solubility profile varies significantly across different organic solvents, showing good solubility in methanol and acetone, slight solubility in ethyl acetate, dichloromethane, and toluene, while remaining essentially insoluble in n-hexane [4].

Table 1: Physical and Chemical Properties of 6-Benzylaminopurine

PropertyValueReference Citation
Molecular FormulaC₁₂H₁₁N₅ [1] [2] [3]
Molecular Weight (g/mol)225.25 [1] [2] [3]
CAS Number1214-39-7 [1] [2] [3]
Physical StateCrystalline powder [4] [5] [6]
Color/AppearanceWhite to light yellow [4] [5] [6]
Melting Point (°C)229-233 [4] [6]
Boiling Point (°C)Not applicable (decomposes) [4]
Density (g/cm³)1.4 [4]
Water Solubility (mg/L)60 at 20°C (slightly soluble) [4] [7]
Solubility in Organic SolventsSoluble in methanol, acetone; slightly soluble in ethyl acetate, dichloromethane, toluene; insoluble in n-hexane [4]
pH (predicted)9.36 ± 0.20 [4]
StabilityStable under normal conditions [4]
LogP1.570 [4]
Flash Point (°F)103 [4]
Vapor Pressure (mm Hg at 20°C)3.3 [4]
InChI KeyNWBJYWHLCVSVIJ-UHFFFAOYSA-N [1] [2]
SMILESC(Nc1ncnc2nc[nH]c12)c3ccccc3 [1] [8]

The compound exhibits basic characteristics with a predicted pH value of 9.36 ± 0.20, consistent with the presence of amino groups within the purine structure [4]. The partition coefficient (LogP) value of 1.570 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties that influence its biological activity and solubility characteristics [4].

Traditional Synthesis Methods

The conventional synthesis of 6-benzylaminopurine primarily relies on nucleophilic substitution reactions involving 6-chloropurine as the starting material. The traditional condensation method represents the most straightforward approach, utilizing the direct reaction between 6-chloropurine and benzylamine under controlled thermal conditions [4] [9] [10].

In the basic traditional method, equimolar quantities of 6-chloropurine and benzylamine are combined and heated to temperatures ranging from 70-80°C. The reaction can be facilitated through conventional heating or microwave irradiation, with the latter providing enhanced reaction kinetics and improved energy efficiency [4]. The mechanism involves nucleophilic attack by the benzylamine nitrogen on the electron-deficient C-6 position of the chloropurine, resulting in the displacement of the chloride ion and formation of the desired benzylaminopurine product.

The reaction yields typically range from 75-85% under optimized conditions, with the primary limitation being the formation of side products resulting from incomplete conversion or thermal decomposition [4] [9] [10]. Temperature control proves critical in this synthesis, as excessive heat can lead to degradation of both starting materials and products, while insufficient thermal energy results in incomplete reaction conversion.

A modified version of the traditional method incorporates triethylamine as a base catalyst to improve reaction efficiency and yield. This enhancement addresses the acidic conditions generated during the nucleophilic substitution process, where hydrogen chloride formation can impede the reaction progress [11] [12]. The presence of triethylamine neutralizes the evolving acid, maintaining optimal reaction conditions and preventing product degradation.

Modern Industrial Production Processes

Contemporary industrial synthesis of 6-benzylaminopurine has evolved to incorporate advanced process optimization techniques that enhance both yield and economic viability. Modern production methods focus on solvent selection, temperature control, and purification strategies that minimize waste generation while maximizing product quality [10] [13].

The industrial-scale synthesis typically employs ethanol as the preferred solvent system due to its favorable properties including appropriate boiling point, good solubility characteristics for both reactants and products, and relatively low environmental impact [10]. The process begins with the dissolution of 6-chloropurine in ethanol, followed by the controlled addition of benzylamine under an inert atmosphere to prevent oxidative side reactions.

Temperature management in industrial processes involves precise control systems that maintain optimal reaction temperatures while preventing hotspot formation that could lead to product decomposition. The typical industrial protocol maintains reaction temperatures between 60-80°C with continuous monitoring to ensure consistent product quality [13].

Purification strategies in modern industrial processes incorporate crystallization techniques that exploit the differential solubility characteristics of the product versus impurities. The crude reaction mixture undergoes controlled cooling to precipitate the pure 6-benzylaminopurine crystals, which are subsequently washed with appropriate solvents to remove residual impurities [10] [13].

Quality control measures in industrial production include high-performance liquid chromatography analysis to verify product purity, typically achieving specifications of 98.5% or higher purity levels [6]. The industrial yields commonly exceed 85-95% through optimized reaction conditions and efficient purification protocols [10] [13].

Condensation of 6-Chloropurine with Benzylamines

The condensation reaction between 6-chloropurine and benzylamine represents the cornerstone synthetic approach for 6-benzylaminopurine production. This nucleophilic aromatic substitution reaction exploits the electrophilic nature of the C-6 position in the chloropurine substrate, which is activated by the electron-withdrawing effects of the adjacent nitrogen atoms in the purine ring system [11] [12].

The reaction mechanism proceeds through a classical addition-elimination pathway where the benzylamine nucleophile attacks the electrophilic carbon bearing the chlorine substituent. The initial formation of a tetrahedral intermediate is followed by elimination of the chloride leaving group, resulting in the formation of the C-N bond characteristic of the final product [11].

Optimization of the condensation reaction requires careful consideration of several parameters including solvent selection, temperature control, and the use of appropriate base catalysts. Research has demonstrated that polar aprotic solvents such as n-propanol provide optimal conditions for the reaction, as they stabilize the charged intermediates while not interfering with the nucleophilic attack [12].

The enhanced condensation methodology incorporates a two-stage temperature protocol beginning with low-temperature mixing at 0°C to ensure homogeneous reactant distribution, followed by elevated temperature reaction at 100°C for approximately 5 hours [11] [12]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.

Base catalysis plays a crucial role in optimizing the condensation reaction efficiency. Triethylamine serves as an effective base catalyst by neutralizing the hydrogen chloride byproduct, preventing the acidic conditions that could protonate the benzylamine nucleophile and reduce its reactivity [11]. The typical molar ratio employed in optimized protocols utilizes 1:1:2 proportions of 6-chloropurine:benzylamine:triethylamine respectively [12].

Hypoxanthine-Based Synthesis Approaches

Alternative synthetic strategies for 6-benzylaminopurine production utilize hypoxanthine as the foundational starting material, offering distinct advantages in terms of starting material accessibility and reaction control. The hypoxanthine-based approach represents a multi-step synthesis pathway that provides enhanced control over intermediate formation and purification [12].

The initial step in the hypoxanthine-based synthesis involves the chlorination of hypoxanthine using phosphorus oxychloride in the presence of diisopropylethylamine. This transformation converts the hydroxyl group at the 6-position to a chloride, generating 6-chloropurine as an intermediate product [12]. The chlorination reaction typically achieves yields of approximately 95%, demonstrating the high efficiency of this transformation.

The chlorination process requires careful temperature control, with reactions conducted under reflux conditions at 130°C for approximately 4 hours. The use of phosphorus oxychloride serves dual purposes as both chlorinating agent and reaction solvent, eliminating the need for additional solvent systems [12]. Following the chlorination step, excess phosphorus oxychloride is removed through distillation under reduced pressure.

The subsequent amination step follows similar protocols to the direct condensation methods previously described. The freshly prepared 6-chloropurine undergoes nucleophilic substitution with benzylamine under controlled conditions to generate the final 6-benzylaminopurine product [12].

Table 2: Synthesis Methods for 6-Benzylaminopurine

MethodStarting MaterialsReaction ConditionsYield (%)AdvantagesReference Citation
Traditional Condensation Method6-Chloropurine + BenzylamineHeat to 70-80°C or microwave~75-85Simple, direct method [4] [9] [10]
Modified Condensation with Triethylamine6-Chloropurine + Benzylamine + TriethylamineCold (0°C) n-propanol, then 100°C for 5h~80-90Higher yield, better control [11] [12]
Sodium Benzylate MethodAdenine + Sodium benzylate + Benzyl alcoholBoil for 2.5h with stirring, pH adjustment94 (sodium salt)High yield, scalable [14]
Industrial Scale Method6-Chloropurine + Benzylamine (optimized)Ethanol solvent, controlled temperature~85-95Optimized for large scale [10] [13]
Hypoxanthine-Based ApproachHypoxanthine → 6-Chloropurine → ProductPOCl₃ chlorination, then amination95 (chlorination step)Multi-step control [12]

The hypoxanthine-based methodology offers several advantages including the accessibility of hypoxanthine as a naturally occurring purine derivative and the ability to control the purity of intermediate compounds through selective purification steps. However, the multi-step nature of this approach requires additional processing time and resources, which may impact overall economic considerations for large-scale production applications [12].

Alternative variations of the hypoxanthine approach utilize different chlorinating agents and reaction conditions to optimize the transformation efficiency. Research has explored the use of other chlorinating systems including thionyl chloride and phosphorus pentachloride, though phosphorus oxychloride remains the preferred reagent due to its superior reaction control and product purity characteristics [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS]
Solid

Color/Form

Colorless, fine needles

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.10144537 g/mol

Monoisotopic Mass

225.10144537 g/mol

Heavy Atom Count

17

LogP

1.57 (LogP)
log Kow = 1.57
1.57

Appearance

Solid powder

Melting Point

234-235 °C
229 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXG6A989PS

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 220 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 217 of 220 companies with hazard statement code(s):;
H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (72.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (72.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (70.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Plant Growth Regulators

Vapor Pressure

2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1214-39-7

Metabolism Metabolites

... The report summarized results of metabolism of labeled compound in rats and dogs. With dogs, the compound (15 mg with label as benzyl-1-C14 -adenine) was fed in a small ball of meat. Urine was collected for 24 and 48 hours. Essentially all of the radioactivity was excreted in urine in 24 hours. By cochromatography, three metabolites were identified as hippuric acid, benzoic acid and benzyladenine (the same as in the rat). With animals given benzyladenine-8-C14, the profile was somewhat different and components were not identified except for parent compound. Excretion of the adenine label was slower. Profiles of rat and dog were, again, similar.[California Environmental Protection Agency/Department of Pesticide Regulation; SUMMARY OF TOXICOLOGY DATA CYTOKININ and 6-Benzyladenine

Wikipedia

6-benzylaminopurine

Use Classification

Agrochemicals -> Pesticides
Plant growth regulators

General Manufacturing Information

9H-Purin-6-amine, N-(phenylmethyl)-: ACTIVE
Cytokinins, considered biopesticides, are plant growth regulators. When derived from seaweed, the mixture of four similar substances is exempt from tolerance. 6-Benzyladenine is similar to cytokinin but synthetic and is also exempt from tolerance when used as a fruit-thinning agent at a rate not to exceed 30 g/acre (6 FR 34869, July 5, 1995).[California Environmental Protection Agency/Department of Pesticide Regulation; SUMMARY OF TOXICOLOGY DATA CYTOKININ and 6-Benzyladenine

Storage Conditions

Do not contaminate water, food, or feed by storage and disposal. PESTICIDE STORAGE: Keep containers tightly closed when not in use. /6-Benzylaminopurine Technical/

Dates

Modify: 2023-08-15
1: Křikavová R, Hošek J, Suchý P Jr, Vančo J, Trávníček Z. Diverse in vitro and

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